1-(2-Bromo-3-methoxyphenyl)ethan-1-amine
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Overview
Description
1-(2-Bromo-3-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12BrNO It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-methoxyphenyl)ethan-1-amine can be synthesized through multiple steps. One common method involves the bromination of 2-methoxyphenylacetic acid, followed by the conversion of the resulting bromo derivative to the corresponding amine via reductive amination. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a reducing agent such as sodium borohydride for the amination step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 1-(3-methoxyphenyl)ethan-1-amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1-(3-methoxyphenyl)ethan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-3-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as neuroprotective effects and modulation of neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine
- 1-(3-Bromo-2-methoxyphenyl)ethan-1-amine
- 1-(2-Bromo-5-methoxyphenyl)ethan-1-amine
Comparison: 1-(2-Bromo-3-methoxyphenyl)ethan-1-amine is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This positioning can influence its reactivity and interaction with biological targets, making it distinct from its isomers .
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-(2-bromo-3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6H,11H2,1-2H3 |
InChI Key |
PJNNDJJABOHHNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)Br)N |
Origin of Product |
United States |
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